Sodium L-Rhamnonate

Description

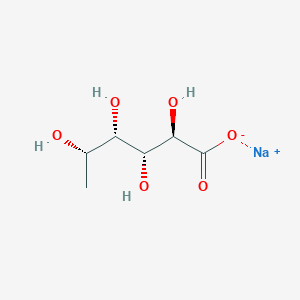

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(2R,3R,4S,5S)-2,3,4,5-tetrahydroxyhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6.Na/c1-2(7)3(8)4(9)5(10)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOLBEMWUZGFHH-WPFDRSMRSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C(=O)[O-])O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Biotransformation Pathways of L Rhamnonate

L-Rhamnonate is a key intermediate in the metabolism of L-rhamnose, a deoxyhexose sugar found in plant cell walls, particularly in pectin (B1162225), as well as in some bacterial polysaccharides. mdpi.comresearchgate.netnih.gov Microorganisms have evolved specific pathways to utilize L-rhamnose as a carbon source, and the formation of L-rhamnonate is a central step in many of these pathways. nih.govresearchgate.netmdpi.com

The primary route for L-rhamnonate biosynthesis is through the oxidation of L-rhamnose. In many fungi and some bacteria, this occurs via a non-phosphorylative pathway. researchgate.netresearchgate.netmdpi.com This pathway involves a series of enzymatic reactions that convert L-rhamnose into intermediates that can enter central metabolism.

The key enzymatic steps in the formation and further transformation of L-rhamnonate are:

Oxidation of L-Rhamnose: The pathway is initiated by the oxidation of L-rhamnose to L-rhamnono-γ-lactone. This reaction is catalyzed by L-rhamnose-1-dehydrogenase . mdpi.comresearchgate.net

Lactonase Activity: The L-rhamnono-γ-lactone is then hydrolyzed to L-rhamnonate. This step is facilitated by an enzyme known as L-rhamnono-γ-lactonase . mdpi.comcdnsciencepub.com

Dehydration of L-Rhamnonate: L-rhamnonate is subsequently dehydrated by L-rhamnonate dehydratase to form 2-keto-3-deoxy-L-rhamnonate. cdnsciencepub.comontosight.aiwikipedia.org

Aldol (B89426) Cleavage: Finally, L-2-keto-3-deoxyrhamnonate aldolase (B8822740) cleaves 2-keto-3-deoxy-L-rhamnonate into pyruvate (B1213749) and L-lactaldehyde. cdnsciencepub.comontosight.ai These products can then be further metabolized by the organism.

In fungi such as Aspergillus niger and Aspergillus nidulans, the genes encoding these enzymes are often organized in a gene cluster, although the specific arrangement can vary between species. mdpi.comresearchgate.net The expression of these genes is typically induced by the presence of L-rhamnose. researchgate.netresearchgate.net

Biotransformation studies have demonstrated the ability of various microorganisms to produce L-rhamnonate from L-rhamnose. For instance, Pseudomonas taetrolens has been shown to efficiently transform L-rhamnose into L-rhamnonic acid (the protonated form of L-rhamnonate). researchgate.net Under optimized conditions, resting cells of P. taetrolens achieved a production rate of 90% after 48 hours. researchgate.net Similarly, studies with various yeast species, including Candida polymorpha, have also reported the production of L-rhamnonic acid from L-rhamnose. researchgate.net

Table 1: Key Enzymes in the Biosynthesis and Biotransformation of L-Rhamnonate

| Enzyme | EC Number | Reaction |

|---|---|---|

| L-Rhamnose-1-dehydrogenase | --- | L-Rhamnose + NAD+ → L-Rhamnono-γ-lactone + NADH + H+ |

| L-Rhamnono-γ-lactonase | --- | L-Rhamnono-γ-lactone + H₂O → L-Rhamnonate |

| L-Rhamnonate dehydratase | 4.2.1.90 | L-Rhamnonate → 2-Keto-3-deoxy-L-rhamnonate + H₂O |

| L-2-Keto-3-deoxyrhamnonate aldolase | --- | 2-Keto-3-deoxy-L-rhamnonate → Pyruvate + L-Lactaldehyde |

Enzymatic and Chemoenzymatic Synthesis Approaches to L Rhamnonate

The synthesis of L-rhamnonate and its derivatives is of interest for various biotechnological applications. Both enzymatic and chemoenzymatic approaches have been explored to produce these compounds.

Enzymatic synthesis often leverages the native metabolic pathways found in microorganisms. The direct biotransformation of L-rhamnose to L-rhamnonate using whole-cell catalysts, such as Pseudomonas taetrolens, is a straightforward example of this approach. researchgate.net This method benefits from the presence of the entire enzyme cascade within the cell, avoiding the need for individual enzyme purification.

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions. This approach allows for the production of a wider range of derivatives that may not be accessible through purely biological routes. For instance, aldolases, such as 2-keto-3-deoxy-L-rhamnonate aldolase (B8822740) (YfaU), have been utilized in chemoenzymatic cascades. nih.govconicet.gov.arcsic.esacs.org

A notable chemoenzymatic strategy involves a two-enzyme cascade for the synthesis of 2-substituted 3-hydroxycarboxylic acids. nih.govcsic.es This process starts with the oxidative deamination of L-α-amino acids to form 2-oxoacid intermediates. nih.govcsic.es These intermediates then undergo an aldol (B89426) addition reaction with formaldehyde (B43269), catalyzed by an aldolase like YfaU, to produce 3-substituted 4-hydroxy-2-oxoacids. nih.govcsic.es Subsequent chemical steps, such as oxidative decarboxylation, can then yield the final 2-substituted 3-hydroxycarboxylic acid derivatives. nih.govcsic.es

Another chemoenzymatic method for producing enantiomerically pure 2-substituted 3-hydroxycarboxylic esters involves a stereoselective aldol addition of 2-oxoacids to methanal, catalyzed by enantiocomplementary 2-oxoacid aldolases, followed by oxidative decarboxylation and esterification. acs.org

Table 2: Research Findings on L-Rhamnonate Synthesis

| Approach | Key Enzyme(s) / Microorganism | Substrate(s) | Product(s) | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Biotransformation | Pseudomonas taetrolens | L-Rhamnose | L-Rhamnonic acid | Achieved a 90% production rate under optimized conditions with resting cells. | researchgate.net |

| Chemoenzymatic Cascade | L-α-amino acid deaminase, 2-oxo-3-deoxy-L-rhamnonate aldolase (YfaU) | L-α-amino acids, Formaldehyde | 2-substituted 3-hydroxycarboxylic acids | A two-enzyme cascade followed by in situ oxidative decarboxylation. | nih.govcsic.es |

| Chemoenzymatic Synthesis | Enantiocomplementary 2-oxoacid aldolases | 2-Oxoacids, Methanal | Enantiomerically pure 2-substituted 3-hydroxycarboxylic esters | Stereoselective aldol addition followed by oxidative decarboxylation and esterification. | acs.org |

Enzymology of L Rhamnonate Metabolism

L-Rhamnonate Dehydratase (RhamD/LRA3)

L-Rhamnonate dehydratase, systematically named L-rhamnonate hydro-lyase (EC 4.2.1.90), is an enzyme that catalyzes the dehydration of L-rhamnonate to form 2-dehydro-3-deoxy-L-rhamnonate. researchgate.netoup.comwikipedia.org This enzyme belongs to the lyase family, specifically the hydro-lyases that cleave carbon-oxygen bonds. oup.com In various organisms, this enzyme is also referred to as RhamD or LRA3. nih.govnih.gov It plays a significant role in fructose (B13574) and mannose metabolism. oup.comresearchgate.net The enzyme from Escherichia coli K-12 was identified as the protein product of the yfaW gene. nih.govfrontiersin.org

L-Rhamnonate dehydratase is a member of the mechanistically diverse enolase superfamily. nih.govwisc.edu Enzymes in this superfamily share a common catalytic strategy initiated by the abstraction of the α-proton from a carboxylate substrate by a general base in the active site. nih.govpnas.org This generates a magnesium ion (Mg²⁺)-stabilized enediolate intermediate. nih.govnih.gov

The catalytic cycle of L-rhamnonate dehydratase involves the following key steps:

Proton Abstraction: The reaction begins with the abstraction of the proton at the C2 position of L-rhamnonate. This is facilitated by a general base catalyst within the active site. nih.govnih.gov In the E. coli enzyme, Histidine-329 (His329), part of a His329-Asp302 dyad, acts as this general base. nih.govwisc.edu

Enediolate Intermediate Formation: The proton abstraction leads to the formation of an enediolate intermediate, which is stabilized by an essential Mg²⁺ cofactor coordinated in the active site. nih.govwisc.edu

Dehydration: The stabilized intermediate then undergoes the elimination of a water molecule from the C3 position. His329 is proposed to also function as the general acid, facilitating the departure of the 3-hydroxyl group. nih.govwisc.edu

Product Formation and Release: The reaction proceeds via a syn-dehydration mechanism. wikipedia.orgnih.gov A proton from the solvent is then delivered to C3, leading to the final product, 2-keto-3-deoxy-L-rhamnonate (KDR), with retention of configuration. nih.govwisc.edu The product is then released from the active site.

This entire process is catalyzed by the His-Asp dyad, which facilitates all three partial reactions: proton abstraction, acid catalysis for the departure of the hydroxyl group, and protonation of the final product. nih.gov

While L-rhamnonate dehydratase is specific for its role in L-rhamnose catabolism, it exhibits a degree of substrate promiscuity, a common trait among enzymes of the enolase superfamily. nih.govnih.gov Studies on the enzyme from E. coli K-12 have shown that while L-rhamnonate (6-deoxy-L-mannonate) is the preferred substrate with the most favorable kinetic constants, the enzyme can also dehydrate other sugar acids. frontiersin.orgnih.gov

The enzyme displays activity towards L-mannonate, L-lyxonate, and D-gulonate, although with lower efficiency compared to L-rhamnonate. frontiersin.orgnih.gov This promiscuity has also been observed in the L-rhamnonate dehydratase from other organisms, which can act on L-lyxonate, L-mannonate, and L-fuconate. nih.gov This suggests that the enzyme's active site can accommodate variations in the substrate structure, particularly at positions other than the C2 and C3 carbons directly involved in the dehydration reaction.

Table 1: Substrate Specificity of E. coli L-Rhamnonate Dehydratase

| Substrate | Relative Activity |

|---|---|

| L-Rhamnonate | Highest |

| L-Mannonate | Lower |

| L-Lyxonate | Lower |

| D-Gulonate | Lower |

This table is based on findings that L-rhamnonate has the "best" kinetic constants, while other listed sugars are dehydrated less efficiently. frontiersin.orgnih.gov

As of late 2007, four crystal structures for this class of enzymes have been solved, with PDB accession codes 2GSH, 2OZ3, 2P0I, and 2P3Z. oup.comwikipedia.org Like other members of the enolase superfamily, L-rhamnonate dehydratase possesses a conserved two-domain architecture. nih.govresearchgate.net This structure consists of an N-terminal α+β capping domain and a C-terminal (β/α)₇β-barrel catalytic domain, which is a modified TIM-barrel. nih.govnih.gov The active site is situated at the interface between these two domains. nih.govwisc.edu

The active site of L-rhamnonate dehydratase contains the catalytic residues and a binding site for a divalent metal cofactor, which is essential for activity. nih.govnih.gov

Metal Cofactor: Magnesium (Mg²⁺) is the essential metal cofactor required for catalysis. nih.govwisc.edu It plays a crucial role in stabilizing the enediolate intermediate formed during the reaction. nih.gov The ligands for the Mg²⁺ ion in E. coli RhamD are the carboxylate side chains of Aspartate-226 (Asp226), Glutamate-252 (Glu252), and Glutamate-280 (Glu280). nih.govwisc.edu These residues are located at the C-terminal ends of the third, fourth, and fifth β-strands of the catalytic barrel, respectively. nih.gov

Catalytic Residues: The key catalytic residues are a Histidine-Aspartate dyad. In E. coli RhamD, this dyad is composed of His329 and Aspartate-302 (Asp302), located at the ends of the seventh and sixth β-strands. nih.govwisc.edu His329 functions as both the general base for proton abstraction and the general acid for the dehydration step. nih.gov Unlike some other members of the mandelate (B1228975) racemase (MR) subgroup of the enolase superfamily, the active site of RhamD does not appear to contain other acid/base catalysts. nih.gov

Enzymes within the enolase superfamily are known to undergo conformational changes during their catalytic cycle, a process often involving flexible loops that control access to the active site. nih.gov Substrate binding typically induces a conformational change from an "open" to a "closed" state, which sequesters the substrate from the solvent and properly positions the catalytic residues for the reaction. nih.govpnas.org

In L-rhamnonate dehydratase, the N-terminal capping domain contains specificity-determining loops. nih.gov A notable structural feature of RhamD compared to other enolase superfamily members is that its "20s loop" in the capping domain is extended, while the "50s loop" is truncated. nih.govresearchgate.net These loops are critical for substrate recognition and binding. The flexibility of these loops is thought to be crucial for the catalytic cycle, allowing for substrate entry, active site closure during catalysis, and subsequent product release. While detailed dynamic studies specific to RhamD are limited, the general model for the superfamily suggests that the binding of L-rhamnonate and the Mg²⁺ cofactor triggers the movement of these loops to create the catalytically competent closed conformation. nih.gov

RhamD belongs to the mandelate racemase (MR) subgroup of this superfamily. nih.gov The evolution of distinct functions within the enolase superfamily is a prime example of divergent evolution, where a common ancestral scaffold has been adapted to perform new chemical transformations. researchgate.net The structural strategy for evolving new functions, as seen in RhamD, involves modifications to the loops in the capping domain, which determine substrate specificity, rather than altering the core catalytic machinery in the barrel domain. nih.gov The unique extended "20s loop" and truncated "50s loop" in RhamD represent a distinct evolutionary solution for accommodating its specific substrate, L-rhamnonate, and catalyzing its dehydration. nih.gov

Structural Biology of L-Rhamnonate Dehydratase

Conformational Dynamics in Catalysis

Other Key Enzymes Acting on L-Rhamnonate and its Derivatives

Beyond the initial steps of L-rhamnose conversion, several other crucial enzymes are responsible for the further breakdown of L-rhamnonate and its subsequent products. These enzymes play a pivotal role in channeling these intermediates into central metabolic pathways.

L-Rhamnono-γ-Lactonase (LRA2/LrlA)

L-Rhamnono-γ-lactonase, designated as LRA2 or LrlA, is the second enzyme in the non-phosphorylative L-rhamnose catabolic pathway. nih.govnih.govrhea-db.org It catalyzes the hydrolysis of the ester bond in L-rhamnono-γ-lactone, which is formed from L-rhamnose by L-rhamnose-1-dehydrogenase (LRA1). mdpi.comnih.gov This reaction yields L-rhamnonate. nih.gov The enzyme is essential for the metabolism of L-rhamnose, and its gene is often found within a conserved gene cluster for L-rhamnose utilization in fungi and some bacteria. biorxiv.orgnih.gov The hydrolysis reaction is crucial as it prevents the accumulation of the lactone and prepares the substrate for the subsequent enzyme, L-rhamnonate dehydratase. nih.govwikipedia.org

Table 1: Overview of L-Rhamnono-γ-Lactonase

| Attribute | Description |

| Enzyme Name | L-Rhamnono-γ-Lactonase |

| Gene Name | LRA2, LrlA |

| EC Number | 3.1.1.65 biorxiv.org |

| Substrate | L-Rhamnono-γ-lactone nih.gov |

| Product | L-Rhamnonate nih.gov |

| Metabolic Pathway | Non-phosphorylative L-rhamnose catabolism nih.govnih.govrhea-db.org |

L-2-keto-3-deoxyrhamnonate Aldolase (B8822740) (LRA4/LkaA/YfaU)

L-2-keto-3-deoxyrhamnonate aldolase, also known as LRA4, LkaA, or YfaU, is a key enzyme that cleaves L-2-keto-3-deoxyrhamnonate (L-KDR) into pyruvate (B1213749) and L-lactaldehyde. researchgate.netnih.govnih.gov This reaction is a critical step in the "aldolase route" of the non-phosphorylative L-rhamnose pathway found in bacteria and fungi. nih.govoup.com L-KDR is generated from L-rhamnonate by L-rhamnonate dehydratase (LRA3). mdpi.comresearchgate.net LRA4 belongs to the dihydrodipicolinate synthase/N-acetylneuraminate lyase (DHDPS/NAL) protein superfamily. nih.gov

L-2-keto-3-deoxyrhamnonate aldolase is classified as a Class I aldolase. nih.govmdpi.com The reaction mechanism involves the formation of a Schiff base intermediate. A conserved lysine (B10760008) residue in the active site of the enzyme attacks the carbonyl group of the substrate, L-KDR, forming a protonated Schiff base. mdpi.comwikipedia.org This covalent intermediate facilitates the cleavage of the carbon-carbon bond between C3 and C4 of the substrate. nih.govwikipedia.org The cleavage results in the release of L-lactaldehyde and the formation of a pyruvate-enamine intermediate, which is subsequently hydrolyzed to release pyruvate and regenerate the free enzyme. nih.gov The reverse reaction, an aldol (B89426) condensation, can also be catalyzed, where the enzyme forms a C-C bond between pyruvate and an aldehyde. nih.gov

Aldolases, including LRA4, are of significant interest in biocatalysis due to their ability to catalyze the formation of new stereogenic centers with high stereoselectivity. researchgate.netwhiterose.ac.uk In the context of the aldol cleavage of L-KDR, LRA4 exhibits specificity for the (4S)-configuration of the substrate. nih.gov When considering the reverse aldol condensation reaction, the stereochemical outcome is determined by the facial selectivity of the enzyme for the aldehyde substrate. nih.govnih.gov Studies on related 2-keto-3-deoxysugar acid aldolases have shown that the stereospecificity at the C4 position is often determined by specific amino acid residues near the active site. nih.gov For instance, the presence of a serine or threonine residue can dictate the (Re)- or (Si)-facial selectivity of the pyruvate enamine attack on the aldehyde, thereby controlling the diastereomeric outcome of the product. nih.gov This high degree of stereocontrol makes these enzymes valuable tools for the asymmetric synthesis of chiral molecules. researchgate.net

Reaction Mechanism in Carbon-Carbon Bond Formation

L-2-keto-3-deoxyrhamnonate 4-Dehydrogenase (LRA5) and L-2,4-diketo-3-deoxyrhamnonate Hydrolase (LRA6)

In some bacteria, such as Sphingomonas sp., an alternative to the aldolase route exists, known as the "diketo-hydrolase route". nih.govoup.com This pathway involves two additional enzymes, LRA5 and LRA6. nih.gov

L-2-keto-3-deoxyrhamnonate 4-dehydrogenase (LRA5), also referred to as L-KDRDH, catalyzes the NAD+-dependent dehydrogenation of L-KDR to form L-2,4-diketo-3-deoxyrhamnonate (L-2,4-DKDR). nih.govnih.govoup.com This enzyme has been classified into two groups: the short-chain dehydrogenase/reductase (SDR) superfamily, found in most bacteria, and the medium-chain dehydrogenase/reductase (MDR) superfamily, present in archaea and some bacteria. nih.govoup.com

Following the action of LRA5, L-2,4-diketo-3-deoxyrhamnonate hydrolase (LRA6) catalyzes the hydrolysis of L-2,4-DKDR, yielding pyruvate and L-lactate. nih.govoup.com This pathway is distinct from the one in Azotobacter vinelandii, which utilizes the LRA4 aldolase. nih.gov The genes for LRA5 and LRA6 are often found in a gene cluster with the preceding enzymes of the pathway. nih.gov

Table 2: Enzymes of the "Diketo-Hydrolase Route"

| Enzyme | Gene Name | EC Number | Reaction | Product(s) |

| L-2-keto-3-deoxyrhamnonate 4-Dehydrogenase | LRA5 | 1.1.1.401 oup.com | NAD+-dependent dehydrogenation of L-KDR | L-2,4-diketo-3-deoxyrhamnonate |

| L-2,4-diketo-3-deoxyrhamnonate Hydrolase | LRA6 | --- | Hydrolysis of L-2,4-DKDR | Pyruvate and L-lactate |

Related Dehydrogenases and Aldolases in Deoxy-sugar Metabolism

The enzymes involved in L-rhamnonate metabolism are part of a broader family of dehydrogenases and aldolases that participate in the metabolism of various deoxy-sugars across different organisms. These pathways often share analogous enzymatic steps and exhibit enzyme promiscuity. nih.govmdpi.comnih.gov

For example, the non-phosphorylative Entner-Doudoroff (ED) pathway in archaea like Sulfolobus solfataricus utilizes a 2-keto-3-deoxygluconate (B102576) (KDG) aldolase that can act on both KDG and 2-keto-3-deoxygalactonate (KDGal), demonstrating a lack of strict stereoselectivity. mdpi.comnih.gov Similarly, the L-rhamnose pathway shows parallels with the L-fucose metabolic pathway, where a dehydrogenase and hydrolase can convert the intermediate L-2-keto-3-deoxyfuconate. oup.com The catabolism of pentoses, such as D-xylose and L-arabinose, can also proceed through pathways involving 2-keto-3-deoxypentonate intermediates that are acted upon by specific aldolases or dehydratases. nih.gov

Aldolases in deoxy-sugar metabolism are broadly categorized into two classes. mdpi.com Class I aldolases, like LRA4, use a Schiff base intermediate, while Class II aldolases are metal-dependent, typically requiring a divalent cation like Zn2+ or Mg2+ for catalysis. mdpi.comresearchgate.net These related enzymes highlight the evolutionary theme of recruitment and adaptation of existing enzyme superfamilies to create new metabolic capabilities for the degradation of diverse sugar substrates. nih.gov

Enzyme Kinetics and Biocatalytic Parameters

The study of enzyme kinetics and biocatalytic parameters is fundamental to understanding the efficiency and mechanism of enzymes involved in L-rhamnonate metabolism. This section delves into the determination of key kinetic constants for L-rhamnonate-processing enzymes and the optimization of the conditions under which these enzymes convert L-rhamnonate.

Determination of Kinetic Constants (K_m, k_cat) for L-Rhamnonate-processing Enzymes

The kinetic constants, Michaelis constant (K_m) and turnover number (k_cat), are critical for evaluating the substrate affinity and catalytic efficiency of an enzyme. cmu.edubiorxiv.org For enzymes that process L-rhamnonate, these parameters have been determined through various experimental approaches, often involving coupled enzyme assays where the product of the reaction is converted by a second enzyme, allowing for spectrophotometric monitoring. oup.com

L-Rhamnonate Dehydratase (RhamD)

L-rhamnonate dehydratase (RhamD), a key enzyme in the non-phosphorylative L-rhamnose metabolic pathway, catalyzes the dehydration of L-rhamnonate to 2-keto-3-deoxy-L-rhamnonate (KDR). uniprot.orgmdpi.com This enzyme belongs to the mechanistically diverse enolase superfamily. acs.orgnih.govnih.gov Studies on RhamD from Escherichia coli K12 have revealed its kinetic properties. The K_m for its primary substrate, L-rhamnonate, is 0.15 mM. uniprot.org The enzyme also exhibits promiscuous activity towards other sugar acids, albeit with lower efficiency. For instance, it can dehydrate L-mannonate and L-lyxonate, with K_m values of 0.15 mM and 2 mM, respectively. uniprot.org The catalytic efficiency (k_cat/K_m) with L-rhamnonate is significantly higher, being 16-fold and 70-fold greater than that for L-mannonate and L-lyxonate, respectively. uniprot.org

Research has shown that RhamD from both E. coli and Salmonella typhimurium requires a divalent metal ion, specifically Mg²⁺, for its catalytic activity. acs.orgnih.gov The active site architecture features a critical His-Asp catalytic dyad (His 329 and Asp 302 in the E. coli enzyme) that facilitates the dehydration reaction. acs.orgnih.gov

Other Enzymes in the L-Rhamnonate Pathway

The metabolic pathway of L-rhamnonate involves several other enzymes whose kinetic parameters have been investigated. In fungi like Pichia stipitis and Debaryomyces hansenii, as well as the bacterium Azotobacter vinelandii, the pathway includes L-rhamnose 1-dehydrogenase, L-rhamnono-γ-lactonase, L-rhamnonate dehydratase (LRA3), and L-KDR aldolase. nih.govresearchgate.net Kinetic analyses have been performed on these purified enzymes to understand their substrate specificity and efficiency. nih.gov

For instance, the 2-dehydro-3-deoxy-L-rhamnonate dehydrogenase from the thermoacidophilic bacterium Sulfobacillus thermosulfidooxidans catalyzes the NAD⁺-dependent oxidation of its substrate. uniprot.org This enzyme displays a K_m of 2 mM for 2-dehydro-3-deoxy-L-rhamnonate and 0.42 mM for its cofactor, NAD⁺. uniprot.org

Below is a table summarizing the determined kinetic constants for various L-rhamnonate-processing enzymes.

| Enzyme | Organism | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Notes |

| L-Rhamnonate Dehydratase (RhamD) | Escherichia coli K12 | L-Rhamnonate | 0.15 | - | High | Catalytic efficiency is 16-fold higher than with L-mannonate and 70-fold higher than with L-lyxonate. uniprot.org |

| L-Rhamnonate Dehydratase (RhamD) | Escherichia coli K12 | L-Mannonate | 0.15 | - | Moderate | - |

| L-Rhamnonate Dehydratase (RhamD) | Escherichia coli K12 | L-Lyxonate | 2 | - | Low | - |

| 2-Dehydro-3-deoxy-L-rhamnonate dehydrogenase | Sulfobacillus thermosulfidooxidans | 2-Dehydro-3-deoxy-L-rhamnonate | 2 | - | - | NAD⁺-dependent. uniprot.org |

| 2-Dehydro-3-deoxy-L-rhamnonate dehydrogenase | Sulfobacillus thermosulfidooxidans | NAD⁺ | 0.42 | - | - | Cofactor for the enzyme. uniprot.org |

Data not available is denoted by "-".

Optimization of Enzymatic Reactions for L-Rhamnonate Conversion

Optimizing the reaction conditions is crucial for maximizing the efficiency of enzymatic conversions of L-rhamnonate, both for in vitro studies and potential biocatalytic applications. Key parameters that are typically optimized include pH, temperature, and the concentration of cofactors and metal ions.

pH and Temperature Optima

Enzymes exhibit maximal activity within a specific range of pH and temperature. For the 2-dehydro-3-deoxy-L-rhamnonate dehydrogenase from S. thermosulfidooxidans, the optimal pH for its activity is 9.5, and the optimal temperature is 50°C. uniprot.org Kinetic assays for other related enzymes in different metabolic pathways are often conducted under controlled pH conditions. For example, assays for L-Kdl dehydratase have been performed in HEPES buffer at a pH of 7.5, while some reductase kinetics are determined in Tris-HCl buffer at pH 8.0. acs.orgcsic.esacs.org The hydrolysis of lactone intermediates in related pathways has been monitored using pH-sensitive assays in Bicine buffer at pH 8.3. nih.gov

Cofactor and Metal Ion Requirements

As mentioned previously, L-rhamnonate dehydratase from the enolase superfamily is dependent on Mg²⁺ for its function. acs.org Optimization of enzymatic reactions involving this enzyme would therefore require ensuring the presence of an optimal concentration of Mg²⁺ ions. Typically, concentrations around 5-10 mM are used in assay buffers. oup.comacs.org Similarly, dehydrogenases in the L-rhamnonate pathway have a strict requirement for a nicotinamide (B372718) cofactor, either NAD⁺ or NADP⁺. uniprot.org The activity of these enzymes is directly dependent on the saturation of the enzyme with the appropriate cofactor.

The following table outlines some of the optimized conditions reported for L-rhamnonate-processing enzymes and related biocatalysts.

| Enzyme/Reaction | Parameter | Optimal Value/Condition | Source |

| 2-Dehydro-3-deoxy-L-rhamnonate dehydrogenase | pH | 9.5 | uniprot.org |

| 2-Dehydro-3-deoxy-L-rhamnonate dehydrogenase | Temperature | 50°C | uniprot.org |

| L-Kdl dehydratase assay | Buffer/pH | 20 mM HEPES, pH 7.5 | acs.org |

| L-Kdl dehydratase assay | Cofactor | 5 mM MgCl₂ | acs.org |

| Beta-elimination activity assays | Buffer/pH | 50 mM HEPES, pH 7.5 | oup.com |

| Beta-elimination activity assays | Temperature | 30°C | oup.com |

| Beta-elimination activity assays | Cofactor | 10 mM MgCl₂ | oup.com |

| Ketoreductase (KPREcoli) kinetics | Buffer/pH | 50 mM Tris-HCl, pH 8.0 | csic.esacs.org |

| Lactone hydrolysis monitoring | Buffer/pH | 2.5 mM Bicine, pH 8.3 | nih.gov |

These findings underscore the importance of fine-tuning reaction parameters to achieve maximal catalytic output from enzymes involved in the metabolism of Sodium L-Rhamnonate.

Genetic and Regulatory Mechanisms of L Rhamnonate Metabolism

Genomic Organization of L-Rhamnonate Catabolic Gene Clusters

The genes responsible for L-rhamnose and subsequent L-rhamnonate metabolism are often found organized in clusters or operons within microbial genomes. This co-localization facilitates coordinated regulation and expression. The organization of these gene clusters varies significantly across different bacterial and fungal species. frontiersin.orgnih.gov

In Escherichia coli, the genes are assembled into adjacent operons: the rhaSR operon encodes the regulatory proteins, while the rhaBAD operon contains the structural genes for the catabolic enzymes L-rhamnose isomerase (RhaA), L-rhamnulose kinase (RhaB), and L-rhamnulose-1-phosphate aldolase (B8822740) (RhaD). asm.orgjh.edu The gene for the L-rhamnose transporter, rhaT, is located nearby and is also part of the regulon. asm.orgnih.gov The rhaM gene, encoding L-rhamnose mutarotase (B13386317), is situated downstream of the rhaBAD operon. asm.org

In Bacillus subtilis, the L-rhamnose catabolic genes form a single, large operon, rhaEWRBMA. asm.org This cluster includes genes for a bifunctional aldolase-dehydrogenase (RhaEW), L-rhamnulokinase (RhaB), L-rhamnose mutarotase (RhaM), L-rhamnose isomerase (RhaA), and a DeoR family transcriptional regulator (RhaR). asm.org

In fungi, such as Scheffersomyces stipitis, the genes for the non-phosphorylative oxidative pathway (RHA1, LRA2, LRA3, LRA4) are also clustered. usda.govnih.gov A transcriptional regulator, TRC1, is often found adjacent to this cluster. usda.govnih.gov Similarly, in Aspergillus niger, a gene cluster contains the catabolic genes and the L-rhamnose responsive transcription factor, RhaR. nih.govresearchgate.net In archaea like Haloferax volcanii, the genes for uptake and degradation, including the regulator RhcR, form the L-rhamnose catabolism (rhc) gene cluster. researchgate.netnih.gov

| Organism | Gene Cluster/Operon | Genes Included | Reference(s) |

|---|---|---|---|

| Escherichia coli | rhaSR, rhaBAD, rhaT | rhaS, rhaR (regulators); rhaB (kinase), rhaA (isomerase), rhaD (aldolase); rhaT (transporter) | asm.orgnih.gov |

| Bacillus subtilis | rhaEWRBMA | rhaE (aldolase), rhaW (dehydrogenase), rhaR (regulator), rhaB (kinase), rhaM (mutarotase), rhaA (isomerase) | asm.org |

| Scheffersomyces stipitis | L-rhamnose cluster | RHA1 (dehydrogenase), LRA2 (lactonase), LRA3 (dehydratase), LRA4 (aldolase), TRC1 (regulator) | usda.govnih.gov |

| Aspergillus niger | LRA gene cluster | lraA, lraB, lraC, RhaR (regulator) | nih.govresearchgate.net |

| Haloferax volcanii | rhc gene cluster | Genes for ABC transporter, oxidative degradation enzymes, and RhcR (regulator) | researchgate.netnih.gov |

Transcriptional Regulation of L-Rhamnonate Utilization Genes

RhaR is a key transcriptional activator in the L-rhamnose regulon of E. coli. nih.govnih.gov Belonging to the AraC/XylS family of regulators, RhaR is constitutively expressed at low levels. mdpi.combemidjistate.edu In the presence of L-rhamnose, RhaR binds the sugar, dimerizes, and activates the transcription of the rhaSR operon. nih.govasm.org This leads to an increased synthesis of both RhaR and RhaS proteins. frontiersin.org

In contrast to its role in E. coli, the RhaR homolog in Bacillus subtilis, which belongs to the DeoR family, acts as a repressor for the rhaEWRBMA operon. asm.org The binding of the effector molecule, L-rhamnulose-1-phosphate, to RhaR causes it to detach from the DNA, leading to the operon's derepression. asm.org In fungi like Aspergillus nidulans and Neurospora crassa, a Zn(II)2Cys6 transcription factor, also named RhaR, positively regulates the L-rhamnose utilization pathway. researchgate.net

RhaS, another member of the AraC/XylS family, is the direct activator of the catabolic rhaBAD operon and the rhaT transporter gene in E. coli. jh.edunih.govnih.gov Its synthesis is induced by the RhaR-L-rhamnose complex. jh.edunih.gov Once synthesized, RhaS also requires L-rhamnose as an effector to bind to its specific DNA sites upstream of the rhaBAD and rhaT promoters, thereby activating their transcription. mdpi.comnih.gov RhaS can also negatively auto-regulate the rhaSR promoter by competing with RhaR for binding, which helps to taper the induction response. frontiersin.orgnih.gov

In addition to the specific regulators RhaR and RhaS, L-rhamnose metabolism is often subject to global carbon catabolite repression (CCR). In E. coli, the cyclic AMP receptor protein (CRP) is required as a co-activator for the full expression of the rha operons. asm.orgnih.gov CRP binds to sites in the promoter regions and facilitates transcription, ensuring that preferred carbon sources like glucose are utilized before L-rhamnose. frontiersin.orgnih.gov In B. subtilis, this global control is mediated by the catabolite control protein A (CcpA), which represses the rha operon in the presence of preferred carbon sources. asm.org

The induction of L-rhamnonate metabolism in E. coli follows a regulatory cascade. The process begins when L-rhamnose enters the cell and binds to the low-level, constitutively present RhaR protein. mdpi.com This complex then activates the rhaSR promoter, leading to the accumulation of RhaS protein. jh.edunih.gov RhaS, in turn, binds L-rhamnose and activates the rhaBAD and rhaT promoters, initiating the catabolism of the sugar. mdpi.comnih.gov This cascade mechanism results in a characteristically slow induction of the catabolic enzymes. jh.edunih.gov

While L-rhamnose itself is the initial signal in E. coli, research in fungi and archaea has revealed that a downstream metabolic intermediate often serves as the true physiological inducer. In Aspergillus niger, functional analysis through gene deletions demonstrated that the inducer for the regulator RhaR is not L-rhamnose or L-rhamnonate, but a subsequent product. nih.govresearchgate.net This inducer is likely L-2-keto-3-deoxyrhamnonate. nih.govresearchgate.net Similarly, in the archaeon Haloferax volcanii, L-2-keto-3-deoxyrhamnonate was identified as the inducer molecule for the transcriptional activator RhcR. nih.gov

Role of RhaS and Other Transcriptional Regulators

Comparative Genomics of L-Rhamnonate Pathways Across Diverse Microorganisms

Comparative genomic analyses have revealed remarkable diversity in L-rhamnose catabolic pathways and their regulatory networks across different microbial phyla. frontiersin.orgnih.govosti.gov While the phosphorylated pathway involving RhaA, RhaB, and RhaD is common in Proteobacteria, alternative pathways exist in other groups. frontiersin.org

For instance, a non-phosphorylated oxidative pathway is found in some bacteria and fungi. frontiersin.orgusda.gov This pathway converts L-rhamnose to pyruvate (B1213749) and L-lactaldehyde via the enzymes L-rhamnose-1-dehydrogenase, L-rhamnonolactonase, L-rhamnonate dehydratase, and L-2-keto-3-deoxyrhamnonate aldolase. nih.govmdpi.com

The transcriptional regulators also show significant variation. While Enterobacteriales like E. coli use the RhaS/RhaR system from the AraC family, other bacteria employ different regulators. frontiersin.org For example, Bacillus species use a DeoR-family repressor (RhaR), and Rhizobium species use a different DeoR-family repressor. frontiersin.orgasm.org Bioinformatics-based large-scale regulon inference has identified novel regulators and DNA binding motifs specific to different taxonomic groups, highlighting the evolutionary plasticity of this metabolic system. frontiersin.orgnih.gov

| Taxonomic Group | Key Catabolic Enzymes/Pathway Type | Primary Transcriptional Regulator(s) | Reference(s) |

|---|---|---|---|

| Enterobacteriales (e.g., E. coli) | Phosphorylated pathway (RhaA, RhaB, RhaD) | RhaS, RhaR (AraC family activators) | frontiersin.orgasm.org |

| Bacillales (e.g., B. subtilis) | Phosphorylated pathway with bifunctional RhaEW | RhaR (DeoR family repressor), CcpA | frontiersin.orgasm.org |

| Actinomycetales | Phosphorylated pathway with chimeric aldolase | RhaR (DeoR family) | frontiersin.org |

| Fungi (e.g., A. niger, S. stipitis) | Non-phosphorylated oxidative pathway (LraA, LraB, LraC, LraD) | RhaR/TRC1 (Zn(II)2Cys6 family activator) | usda.govnih.govresearchgate.net |

| Archaea (e.g., H. volcanii) | Non-phosphorylated diketo-hydrolase pathway | RhcR (activator) | researchgate.netnih.gov |

Genetic Engineering Strategies for Pathway Manipulation

The detailed understanding of the L-rhamnose regulatory system, particularly the tightly controlled and titratable nature of the rhaBAD promoter (PrhaBAD) from E. coli, has made it a valuable tool in biotechnology and metabolic engineering. mdpi.comnih.gov The PrhaBAD promoter is widely used for regulatable gene expression, allowing for controlled production of heterologous proteins in various host organisms. mdpi.comnih.gov Its activity can be fine-tuned by varying the concentration of L-rhamnose in the culture medium. mdpi.comresearchgate.net

Genetic engineering strategies have also been employed to manipulate the L-rhamnose metabolic pathway itself. One notable application is the development of microbial strains for the extraction of L-rhamnose from biomass. By disrupting the catabolic pathway, microorganisms can be engineered to release L-rhamnose from plant materials like pectin (B1162225) without consuming it. For example, in the filamentous fungus Aspergillus niger, deleting the genes encoding L-rhamnose-1-dehydrogenase (rha1) and L-rhamnonate dehydratase (lra3) blocked L-rhamnose catabolism, enabling the fungus to act as a consolidated processing agent that both hydrolyzes biomass and accumulates the valuable L-rhamnose sugar. nih.gov Such strategies are crucial for developing biotechnological processes to produce valuable compounds from renewable resources. ontosight.ai

Advanced Analytical and Structural Characterization Methodologies

Advanced Spectroscopic Techniques for L-Rhamnonate and Metabolites

Spectroscopic methods are fundamental to the identification and structural analysis of L-rhamnonate and its metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for characterizing the structure of these compounds in solution. For instance, ¹H NMR has been used to confirm the completion of the enzymatic conversion of L-rhamnonate to its product, 2-keto-3-deoxy-L-rhamnonate. nih.gov It has also been employed to study the stereochemistry of reaction products. nih.gov In conformational studies of oligomers derived from a modified L-rhamnonate monomer, NMR, in conjunction with Fourier-transform infrared (FT-IR) and circular dichroism (CD) spectroscopy, provided evidence of ordered structures in solution. nih.gov

Mass spectrometry (MS) is another indispensable technique, often coupled with chromatographic separation for enhanced sensitivity and specificity. Electron ionization mass spectrometry has been used to identify intermediates in the L-rhamnose catabolic pathway, such as dihydroxyacetone phosphate (B84403) (DHAP) and lactate. frontiersin.org The NIST WebBook provides reference mass spectrum data for L-rhamnose, the precursor to L-rhamnonate, which can be useful for identification purposes. nist.gov Furthermore, electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer is used for obtaining mass spectra of L-rhamnose and its derivatives. massbank.eumassbank.eu Matrix-assisted laser desorption/ionization-quadrupole ion trap-time of flight (MALDI-QIT-TOF) mass spectrometry has been instrumental in identifying enzymes like L-lactaldehyde dehydrogenase, which is involved in the metabolic fate of a downstream product of L-rhamnonate metabolism. nih.gov

Chromatographic Separation and Detection Methods (e.g., HPLC, GC-MS) in L-Rhamnonate Analysis

Chromatographic techniques are central to the separation, identification, and quantification of L-rhamnonate and its associated metabolites from complex biological matrices. High-Performance Liquid Chromatography (HPLC) is widely used for these purposes. researchgate.netcsic.estandfonline.com For example, HPLC with a Bio-Rad HPX-87H organic acid analysis column has been used to determine the concentrations of L-rhamnose and other sugar acids in culture supernatants, allowing researchers to monitor the consumption of L-rhamnose and the production of metabolites. frontiersin.orgnih.govnih.gov Different HPLC columns, such as the Zic-HILIC SeQuant column, are also employed for the separation of related compounds. nih.govbiorxiv.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for the analysis of volatile or derivatized metabolites. frontiersin.orgnih.gov In studies of L-rhamnose catabolism, GC-MS has been used to monitor the biochemical conversions of L-rhamnose to products like L-lactate and DHAP. frontiersin.orgnih.gov This often involves a derivatization step to make the compounds more volatile for GC analysis. frontiersin.orgnih.gov

Table 1: Chromatographic Methods for L-Rhamnonate and Related Metabolites

| Technique | Column | Mobile Phase/Eluent | Detection Method | Application |

|---|---|---|---|---|

| HPLC | Bio-Rad HPX-87H | 5.0 mM H₂SO₄ | Refractive Index, UV (210 nm) | Quantification of L-rhamnose and sugar acids. frontiersin.orgnih.govnih.gov |

| HPLC | Zic-HILIC SeQuant | Acetonitrile/Water with formic acid | Not specified | Separation of formaldehyde-assimilating enzyme products. nih.govbiorxiv.org |

| HPLC | ZIC-pHILIC | Acetonitrile/Ammonium carbonate | Mass Spectrometry | Untargeted metabolomics. nih.gov |

| HPLC | ACQUITY UPLC® HSS T3 | Water/Acetonitrile with formic acid | Not specified | Metabolomic analysis of drought stress in okra. peerj.com |

| HPLC | NH2 column | Acetonitrile/Water | Not specified | Analysis of soluble sugars. tandfonline.com |

| GC-MS | InertCap 5MS/NP | Not applicable | Mass Spectrometry | Analysis of derivatized L-rhamnose. massbank.eu |

| GC-MS | Not specified | Not applicable | Mass Spectrometry | Monitoring enzymatic conversion of L-rhamnose. frontiersin.orgnih.gov |

X-ray Crystallography for Enzyme-L-Rhamnonate Complex Analysis

X-ray crystallography is a pivotal technique for determining the three-dimensional structures of enzymes that bind to L-rhamnonate and its metabolites at atomic resolution. This provides invaluable insights into enzyme mechanism, substrate specificity, and evolution.

The crystal structures of L-rhamnonate dehydratase (RhamD) from Escherichia coli K-12 and Salmonella typhimurium LT2 have been solved, revealing a two-domain architecture typical of the enolase superfamily. nih.govacs.orgnih.gov The structure of the S. typhimurium enzyme was also determined in complex with a reduced product analog, 3-deoxy-L-rhamnonate, which mimics the substrate. nih.govacs.org These structures have identified key active site residues, such as a His-Asp dyad, and a magnesium ion coordinated by three acidic residues, which are crucial for catalysis. nih.govacs.orgnih.gov The structure of apo L-rhamnonate dehydratase from E. coli has also been deposited in the Protein Data Bank (PDB ID: 2i5q). ebi.ac.uk

Furthermore, the crystal structure of L-2,4-diketo-3-deoxyrhamnonate (L-DKDR) hydrolase (LRA6) from Sphingomonas sp., an enzyme involved in a nonphosphorylated L-rhamnose pathway, has been elucidated both in its ligand-free form and in complex with pyruvate (B1213749). acs.orgresearchgate.netnih.gov These structures revealed a magnesium ion in the catalytic center and a structural transition upon pyruvate binding that is critical for catalysis. acs.orgresearchgate.netnih.gov Similarly, the crystal structure of L-2-keto-3-deoxyrhamnonate 4-dehydrogenase has been determined, providing insights into its coenzyme and substrate specificity. oup.com

Metabolomics and Transcriptomics in L-Rhamnonate Research

Global Gene Expression Profiling Related to L-Rhamnonate

Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, is a powerful approach to understand how cells respond to L-rhamnose and regulate its metabolism. Studies in various microorganisms have shown that the genes involved in L-rhamnose catabolism are typically organized in clusters and their expression is induced by L-rhamnose or its metabolites. usda.govnih.govmdpi.com

In the fungus Scheffersomyces stipitis, transcriptome analysis revealed that all genes in the L-rhamnose catabolic cluster, including a transcription factor, are upregulated in the presence of L-rhamnose. usda.gov Similarly, in Aspergillus nidulans, the expression of genes encoding enzymes for the L-rhamnose pathway and α-L-rhamnosidases is induced by L-rhamnose and mediated by a pathway-specific transcriptional activator, RhaR. mdpi.com It has been suggested that a downstream metabolite, L-2-keto-3-deoxyrhamnonate (L-KDR), may be the actual physiological inducer. mdpi.com In Escherichia coli, L-rhamnose has been shown to globally alter the transcriptome of both planktonic and biofilm cells, promoting a planktonic state by upregulating genes for rhamnose transport and metabolism while downregulating genes related to adhesion and biofilm formation. nih.gov

Metabolic Flux Analysis in L-Rhamnonate Pathways

Metabolic flux analysis is a method used to quantify the rates of metabolic reactions in a biological system. While direct and extensive metabolic flux analysis studies specifically on L-rhamnonate pathways are not widely detailed in the provided context, the principles of such analysis are relevant. By combining data from metabolomics (quantification of metabolites) and transcriptomics (gene expression levels), researchers can infer the flow of carbon through different metabolic pathways.

For instance, the observation of metabolite production, such as propionate, lactate, formate, and acetate (B1210297) from L-rhamnose in Loigolactobacillus coryniformis, coupled with the upregulation of genes for L-rhamnose utilization, provides a basis for understanding metabolic fluxes. researcher.life The identification of dead-end metabolites, which are metabolites that are produced but not further utilized by the organism's known metabolic network, can also inform metabolic models. plos.org L-rhamnonate itself has been identified as a potential dead-end metabolite in some analyses of the E. coli metabolic network. plos.org The development of biosensors, for example, for formaldehyde (B43269) that is assimilated via the action of 2-keto-3-deoxy-L-rhamnonate aldolase (B8822740), can be used in conjunction with flux balance analysis to study and engineer metabolic pathways. nih.govbiorxiv.orgwur.nl

The study of L-rhamnose catabolism in various organisms has revealed different pathways, including a non-phosphorylative pathway that proceeds through L-rhamnonate. researchgate.netresearchgate.netmdpi.com Understanding the flux through these different pathways under various conditions is crucial for a complete picture of L-rhamnose metabolism.

Biotechnological Applications and Engineering of L Rhamnonate Pathways

Enzymatic Synthesis of L-Rhamnonate Derivatives and Analogs

The enzymes of the L-rhamnonate pathway are valuable biocatalysts for producing a range of complex, chiral molecules that are difficult to synthesize through traditional chemical methods.

A key derivative of L-rhamnonate is 2-dehydro-3-deoxy-L-rhamnonate (KDR). This compound is a direct product of the L-rhamnonate metabolic pathway and serves as a valuable precursor for further chemical and enzymatic synthesis.

The production of KDR is catalyzed by the enzyme L-rhamnonate dehydratase (EC 4.2.1.90), also known as L-rhamnonate hydro-lyase. ontosight.aiwikipedia.org This enzyme facilitates a dehydration reaction, removing a molecule of water from L-rhamnonate to create KDR. ontosight.ai The reaction is a crucial step in the catabolism of L-rhamnose in microorganisms like the yeast Scheffersomyces stipitis and the fungus Pullularia pullulans. mdpi.comwikipedia.org The specificity and efficiency of L-rhamnonate dehydratase make it an excellent biocatalyst for the targeted synthesis of 2-dehydro-3-deoxy-L-rhamnonate from L-rhamnonate. ontosight.ai

Enzymes from the L-rhamnonate pathway can be used in chemoenzymatic cascades to produce high-value chiral compounds. A prominent example is the use of 2-keto-3-deoxy-L-rhamnonate aldolase (B8822740) (also referred to as YfaU or RhmA, EC 4.1.2.53). mdpi.comwur.nl

This aldolase naturally catalyzes the cleavage of 2-dehydro-3-deoxy-L-rhamnonate into pyruvate (B1213749) and L-lactaldehyde. rbciamb.com.br However, its promiscuity allows it to catalyze the reverse reaction—an aldol (B89426) addition—between pyruvate and various aldehydes. wur.nl This capability has been exploited for synthetic purposes:

Synthesis of Hydroxyketoacids: The aldolase can catalyze the condensation of pyruvate and formaldehyde (B43269) to produce 4-hydroxy-2-oxobutanoate. wur.nlbiorxiv.org

Tandem Reactions: In one-pot, two-step enzymatic reactions, aldolases like 2-keto-3-deoxy-L-rhamnonate aldolase are combined with other enzymes, such as transaminases. researchgate.net This allows for the synthesis of complex molecules like γ-hydroxy-α-amino acid derivatives, which are valuable chiral building blocks for pharmaceuticals. researchgate.net

Production of Chiral Building Blocks: The resulting 3-substituted 4-hydroxyketoacid products are important precursors for bioactive natural compounds and pharmaceuticals, such as the antibiotic Aurodox. researchgate.net

Table 2: Key Enzymes from L-Rhamnonate Pathway in Chemoenzymatic Synthesis

| Enzyme | EC Number | Natural Reaction | Synthetic Application |

|---|---|---|---|

| L-Rhamnonate Dehydratase | 4.2.1.90 | L-rhamnonate → 2-dehydro-3-deoxy-L-rhamnonate + H₂O | Production of 2-dehydro-3-deoxy-L-rhamnonate as a chemical precursor. ontosight.aiwikipedia.org |

| 2-Keto-3-deoxy-L-rhamnonate Aldolase | 4.1.2.53 | 2-dehydro-3-deoxy-L-rhamnonate ⇌ Pyruvate + L-Lactaldehyde | Aldol addition of pyruvate to various aldehydes to form chiral hydroxyketoacids. wur.nlresearchgate.netresearchgate.net |

L-rhamnose, the precursor to L-rhamnonate, is a valuable starting material for the synthesis of nucleoside analogues, a class of compounds with significant therapeutic potential, particularly as antiviral and anticancer agents. rjptonline.orggoogle.com The unique stereochemistry of the levo-hexose sugar imparts novel properties to the resulting nucleosides.

Several synthetic strategies have been developed:

Direct Glycosylation: L-rhamnose can be chemically modified and coupled with various nucleobases (such as substituted isatins) to form new nucleoside analogues. rjptonline.org For instance, a three-step synthesis starting from L-rhamnose has been used to produce a series of novel isatin (B1672199) nucleosides. rjptonline.org

Spiro-Nucleosides: More complex, conformationally restricted nucleosides, known as spiro-thiohydantoins, have been synthesized starting from L-rhamnopyranose bromide, a derivative of L-rhamnose. researchgate.net

Aromatic and Acyclic C-Nucleosides: Practical methods have been established to produce blocked L-rhamnose compounds that act as β-L-rhamnosyl donors. researchgate.netnih.gov These intermediates are used to create aromatic nucleoside analogues and acyclic C-nucleosides with a 1,2,3-triazole core, some of which have shown potential as therapeutic agents. researchgate.netnih.gov

Antiretroviral Analogues: Nucleoside analogues containing L-rhamnose have been synthesized with bases like adenine, cytosine, guanine, thymidine, and uridine. google.com These compounds are designed to act as inhibitors of viral reverse transcriptase. google.com

Chemoenzymatic Synthesis of Hydroxyketoacids and Other Chiral Compounds

Metabolic Engineering for Enhanced Bioproduction Utilizing L-Rhamnonate Intermediates

Metabolic engineering leverages the intermediates of the L-rhamnonate pathway to synthesize valuable bioproducts. By manipulating the genetic and regulatory processes within microorganisms, it is possible to channel metabolic flux from L-rhamnose, a sugar commonly found in plant-based biomass, towards desired compounds.

The native L-rhamnose metabolic pathways are often not optimal for industrial-scale production. Therefore, scientists reconstruct and optimize these pathways in more suitable heterologous hosts, such as Escherichia coli and Pichia pastoris. nih.gov These microbes are well-characterized and amenable to genetic engineering.

The process of pathway reconstruction involves identifying and transferring all the necessary genes for L-rhamnose catabolism into the host organism. frontiersin.orgnih.gov In many bacteria, this includes genes for L-rhamnose isomerase, L-rhamnulose kinase, and L-rhamnulose-1-phosphate aldolase, which constitute the phosphorylated pathway converting L-rhamnose into dihydroxyacetone phosphate (B84403) (DHAP) and L-lactaldehyde. researchgate.netnih.gov Fungi, on the other hand, typically use a non-phosphorylative pathway involving L-rhamnose-1-dehydrogenase, L-rhamnono-γ-lactonase, L-rhamnonate dehydratase, and L-2-keto-3-deoxyrhamnonate aldolase, which breaks down L-rhamnose into pyruvate and L-lactaldehyde. rbciamb.com.brmdpi.com

Optimization strategies are crucial for maximizing product yield. A significant bottleneck in heterologous production is often the limited availability of the precursor dTDP-L-rhamnose. nih.gov Co-expression of the rmlBDAC operon, which synthesizes dTDP-L-rhamnose from glucose-1-phosphate, has been shown to increase the titers of rhamnolipids in recombinant E. coli and Saccharomyces cerevisiae. nih.gov Other optimization techniques include:

Codon Optimization: Adapting the genetic code of the transferred genes to match the codon usage bias of the host organism to ensure efficient protein translation. nih.gov

Promoter Engineering: Using strong, inducible, or synthetic promoters to control the expression levels of pathway enzymes. nih.govresearchgate.net

Elimination of Competing Pathways: Deleting genes of pathways that divert intermediates away from the desired product stream.

A comparative genomics approach has been instrumental in reconstructing L-rhamnose catabolic pathways and identifying novel enzymes and transporters across various bacterial phyla, providing a larger toolkit for metabolic engineers. frontiersin.orgnih.gov

Table 1: Examples of Heterologous Hosts and Engineering Strategies for L-Rhamnose Utilization

| Host Organism | Pathway Type | Engineering Strategy | Target Product/Goal | Reference |

| Escherichia coli | Phosphorylated | Co-expression of rmlBDAC operon | Enhanced rhamnolipid production | nih.gov |

| Saccharomyces cerevisiae | Non-phosphorylative / Phosphorylated | Codon optimization, co-expression of rmlBDAC | Rhamnolipid biosynthesis | nih.gov |

| Pichia pastoris | Non-phosphorylative | Identification of native pathway and inducible promoters | Platform for rhamnose-based production | nih.govresearchgate.net |

| Pseudomonas putida | Phosphorylated | Use of inducible tac-promoters, synthetic promoters | Rhamnolipid biosynthesis | nih.gov |

A key application of engineered L-rhamnonate pathways is the valorization of industrial biomass. L-rhamnose is a major component of pectin (B1162225), particularly in substructures like rhamnogalacturonan I and II, which are abundant in agricultural waste such as citrus peels, sugar beet pulp, and apple pomace. researchgate.netrbciamb.com.brnih.gov Transforming this low-value waste into high-value chemicals is a central goal of the bio-based economy. rbciamb.com.br

Microorganisms can be engineered to perform consolidated bioprocessing (CBP), where the production of biomass-degrading enzymes, hydrolysis of polysaccharides, and fermentation of sugars into a final product occur in a single step. For instance, the filamentous fungus Aspergillus niger has been engineered to produce and secrete enzymes that hydrolyze L-rhamnose from biomass. nih.gov By deleting genes in its native L-rhamnose catabolic pathway (rha1 and lra3), the fungus accumulates L-rhamnose from grapefruit peels, effectively extracting the sugar from the waste material. nih.gov

The ultimate goal is to create microbial cell factories that can efficiently convert the L-rhamnose released from biomass into valuable products. The intermediates of the L-rhamnonate pathway, L-lactaldehyde and dihydroxyacetone phosphate (DHAP) or pyruvate, can be channeled into various biosynthetic routes to produce compounds like:

1,2-propanediol

L-lactate

Organic acids

Bio-alcohols

For example, the L-rhamnose metabolic pathway naturally leads to the production of 1,2-propanediol and lactate, with L-lactaldehyde serving as a key branch-point metabolite. escholarship.org Metabolic engineering efforts focus on optimizing the expression of enzymes and blocking competing pathways to maximize the flux towards a specific desired product from pectin-rich biomass. rbciamb.com.brresearchgate.net

Pathway Reconstruction and Optimization in Heterologous Microbial Hosts

Enzyme Engineering for Tailored Biocatalysts Acting on L-Rhamnonate and Related Substrates

The efficiency and specificity of the enzymes within the L-rhamnonate pathway are critical for successful biotechnological applications. Enzyme engineering techniques, including directed evolution and rational design, are employed to create tailored biocatalysts with improved properties.

Directed evolution and rational design are powerful strategies for modifying enzymes to enhance their stability, activity, and specificity.

Directed Evolution involves creating large libraries of enzyme variants through random mutagenesis (e.g., error-prone PCR) and then using a high-throughput screening or selection system to identify mutants with the desired improvements. nih.gov A selection system was developed for the directed evolution of L-rhamnulose-1-phosphate aldolase (RhaD) to alter its substrate specificity from the phosphorylated DHAP to the unphosphorylated and more economical dihydroxyacetone (DHA). nih.gov This system used an E. coli strain unable to grow on L-rhamnose unless it hosted a mutant RhaD capable of cleaving unphosphorylated L-rhamnulose. nih.gov

Rational Design relies on knowledge of an enzyme's three-dimensional structure and catalytic mechanism to make targeted amino acid substitutions. nih.gov For example, rational design was used to improve the thermostability of L-rhamnose isomerase by introducing mutations in flexible regions of the protein, resulting in a variant with a significantly increased half-life at high temperatures. nih.gov Computational tools and molecular modeling are often used to predict the effects of specific mutations, guiding the engineering process. researchgate.net

A primary goal of enzyme engineering in this context is to alter the substrate range and control the stereochemical outcome of the reactions.

Substrate Specificity: Many enzymes in the L-rhamnonate pathway exhibit promiscuity, meaning they can act on substrates other than their natural ones. acs.orgnih.gov While sometimes beneficial, it is often desirable to either enhance activity towards a non-native substrate or increase specificity for the natural substrate.

L-rhamnose isomerase (L-RhI): Site-directed mutagenesis of the Thermoanaerobacterium saccharolyticum L-RhI successfully altered its substrate preference. Changing a single amino acid residue (I102Q) increased the enzyme's catalytic efficiency towards D-allose by 277% compared to the wild-type, demonstrating its potential for producing valuable rare sugars. nih.gov

L-rhamnulose-1-phosphate aldolase (RhaD/FucA): These enzymes are typically specific for the donor substrate DHAP. nih.govresearchgate.net Engineering efforts have focused on changing this specificity to the more cost-effective dihydroxyacetone (DHA). nih.gov Structure-guided engineering of a related 2-keto-3-deoxy-L-rhamnonate aldolase (YfaU) enabled it to accept larger pyruvate analogs as donor substrates, expanding its synthetic utility. scispace.comnih.gov

Stereoselectivity: Aldolases, such as L-rhamnulose-1-phosphate aldolase, are particularly valuable because they form new carbon-carbon bonds and can create two new stereocenters with a high degree of control. core.ac.uk Modifying their stereoselectivity allows for the synthesis of a wider range of chiral molecules.

The stereoselectivity of L-rhamnulose-1-phosphate aldolase from Thermotoga maritima was found to be dependent on the acceptor aldehyde substrate. core.ac.uk

Rational design has been used to invert the stereoselectivity of other aldolases. For instance, by mutating key residues in the active site of the class II pyruvate aldolase BphI, researchers could switch the enzyme's preference from producing the 4(S)-hydroxy product to the 4(R)-hydroxy product. acs.org Similar principles can be applied to L-rhamnonate-related aldolases to generate specific stereoisomers of desired products. osti.gov

Table 2: Engineered L-Rhamnonate Pathway Enzymes and Their Modified Properties

| Enzyme | Original Host/Source | Engineering Method | Modified Property | Application | Reference |

| L-Rhamnose Isomerase | Thermoanaerobacterium saccharolyticum | Site-Directed Mutagenesis (I102Q) | Altered substrate specificity, increased efficiency for D-allose | Rare sugar production | nih.gov |

| L-Rhamnose Isomerase | Caldanaerobacter subterraneus | Rational Design (mutating flexible regions) | Increased thermostability and catalytic efficiency | Improved enzyme stability | nih.gov |

| L-Rhamnulose-1-Phosphate Aldolase (RhaD) | Escherichia coli | Directed Evolution (in vivo selection) | Altered donor specificity from DHAP to DHA | Synthesis with cheaper substrates | nih.gov |

| 2-Keto-3-deoxy-L-rhamnonate Aldolase (YfaU) | Escherichia coli | Structure-guided Rational Design | Expanded nucleophile (donor) scope to pyruvate analogs | Synthesis of novel chiral building blocks | scispace.comnih.gov |

Future Research Directions and Theoretical Perspectives

Elucidation of Novel L-Rhamnonate Metabolic Pathways and Intermediates

The canonical understanding of L-rhamnose metabolism in many microorganisms involves non-phosphorylative pathways where L-rhamnonate is a key intermediate. In these pathways, L-rhamnose is oxidized to L-rhamnono-γ-lactone, which is then hydrolyzed to form L-rhamnonate. Subsequent enzymatic reactions convert L-rhamnonate into central metabolic precursors. Research has identified this pathway in various fungi, including Aspergillus niger, and some bacteria. mdpi.comresearchgate.net

A well-characterized non-phosphorylative pathway converts L-rhamnose to pyruvate (B1213749) and L-lactaldehyde through the sequential action of four enzymes: L-rhamnose-1-dehydrogenase (LRA1), L-rhamnono-gamma-lactonase (LRA2), L-rhamnonate dehydratase (LRA3), and L-2-keto-3-deoxyrhamnonate (L-KDR) aldolase (B8822740) (LRA4). nih.gov This pathway has been observed in organisms like the fungus Pullularia pullulans and the bacterium Azotobacter vinelandii. nih.govmdpi.com

However, recent discoveries have unveiled novel modifications to this pathway, highlighting the metabolic diversity across different species. In Sphingomonas sp., a modified version of the non-phosphorylative pathway has been identified. nih.gov While the initial steps leading to the formation of L-KDR from L-rhamnonate are conserved, the subsequent catabolism differs. Instead of an aldolase (LRA4) producing pyruvate and L-lactaldehyde, Sphingomonas sp. utilizes two novel enzymes: L-KDR 4-dehydrogenase (LRA5) and L-2,4-diketo-3-deoxyrhamnonate hydrolase (LRA6). nih.gov This unique enzymatic sequence results in the final products being pyruvate and L-lactate, distinguishing it from the previously known pathway. nih.gov

Future research is focused on identifying additional alternative pathways and intermediates in a wider range of microorganisms. Comparative genomics and metabolomics are powerful tools for uncovering these variations. frontiersin.org By exploring diverse ecological niches, from soil bacteria to marine organisms, scientists anticipate discovering more unique enzymatic strategies for L-rhamnonate catabolism, further expanding our knowledge of microbial sugar metabolism.

Discovery and Characterization of Novel L-Rhamnonate-modifying Enzymes

The catabolism of L-rhamnonate is mediated by a specialized set of enzymes. The discovery and characterization of these proteins are crucial for understanding the complete metabolic picture and for potential biotechnological applications.

L-rhamnonate dehydratase (RhamD) is a key enzyme that catalyzes the dehydration of L-rhamnonate to L-2-keto-3-deoxyrhamnonate (L-KDR). acs.orgnih.gov This enzyme belongs to the mechanistically diverse enolase superfamily. acs.orgnih.gov Structural and functional studies of RhamD from Escherichia coli and Salmonella typhimurium have revealed important insights. The enzyme requires a magnesium ion (Mg²⁺) for its catalytic activity, which is coordinated by three conserved acidic residues (Asp 226, Glu 252, and Glu 280). acs.org The active site features a His 329-Asp 302 dyad, where His 329 acts as the general base to initiate the reaction. acs.org Interestingly, RhamD from E. coli exhibits promiscuous substrate specificity, being able to dehydrate L-mannonate, L-lyxonate, and D-gulonate, although with lower efficiency than its primary substrate, L-rhamnonate. acs.orgnih.gov

A significant area of recent discovery has been the enzymes that act downstream of L-KDR. In the modified pathway found in Sphingomonas sp., two novel enzymes have been characterized:

L-KDR 4-dehydrogenase (LRA5) : This enzyme, also known as 2-dehydro-3-deoxy-L-rhamnonate dehydrogenase, catalyzes the NAD⁺-dependent oxidation of L-KDR. nih.govqmul.ac.uk It has been characterized from Sphingomonas sp. and the thermoacidophilic bacterium Sulfobacillus thermosulfidooxidans. qmul.ac.uk Crystal structures of this enzyme from Herbaspirillum huttiense have provided detailed insights into its NAD⁺ specificity and substrate binding. researcher.lifeoup.com

L-2,4-diketo-3-deoxyrhamnonate hydrolase (LRA6) : This enzyme catalyzes the final step in the novel pathway, hydrolyzing the product of the LRA5 reaction into pyruvate and L-lactate. nih.gov

The ongoing search for novel enzymes is driven by bioinformatics analysis of gene clusters and comparative genomics, which have proven effective in identifying candidate genes for previously unknown metabolic functions. nih.govfrontiersin.org

Table 1: Key Enzymes in L-Rhamnonate Metabolism

| Enzyme Name | Abbreviation | Source Organism (Example) | Reaction Catalyzed | Key Characteristics |

|---|---|---|---|---|

| L-rhamnonate dehydratase | RhamD / LRA3 | Escherichia coli | L-rhamnonate → L-2-keto-3-deoxyrhamnonate + H₂O | Member of the enolase superfamily; Mg²⁺-dependent; promiscuous substrate specificity. acs.orgnih.gov |

| L-2-keto-3-deoxyrhamnonate aldolase | L-KDR aldolase / LRA4 | Azotobacter vinelandii | L-2-keto-3-deoxyrhamnonate → Pyruvate + L-lactaldehyde | Catalyzes the cleavage of L-KDR. nih.govacs.org |

| L-2-keto-3-deoxyrhamnonate 4-dehydrogenase | L-KDRDH / LRA5 | Sphingomonas sp. | L-2-keto-3-deoxyrhamnonate + NAD⁺ → L-2,4-diketo-3-deoxyrhamnonate + NADH + H⁺ | Novel enzyme; strictly NAD⁺-dependent. nih.govqmul.ac.uk |

| L-2,4-diketo-3-deoxyrhamnonate hydrolase | LRA6 | Sphingomonas sp. | L-2,4-diketo-3-deoxyrhamnonate + H₂O → Pyruvate + L-lactate | Novel enzyme; catalyzes the final hydrolysis step in the modified pathway. nih.gov |

Advanced Computational Modeling and Simulation of L-Rhamnonate-related Biochemical Systems

Computational approaches are becoming indispensable for dissecting the complexities of biochemical systems, including those involving L-rhamnonate. These methods provide insights that are often difficult to obtain through experimental techniques alone.

One key area is the use of computational modeling to predict and understand enzyme function and specificity. Structure-based computational methods, such as in silico docking, can identify potential substrates for enzymes of unknown function by modeling how different molecules bind to the enzyme's active site. osti.gov However, a limitation is that binding affinity does not guarantee catalytic activity. osti.gov To address this, more advanced quantum mechanical (QM) approaches are being employed to simulate the enzymatic reaction itself, providing a more accurate assessment of an enzyme's potential to catalyze a specific transformation. osti.gov

Molecular dynamics (MD) simulations offer a powerful tool for studying the dynamic nature of enzymes and their interactions with substrates like L-rhamnonate. scispace.com By simulating the movement of atoms over time, MD can reveal conformational changes in the enzyme that are essential for binding and catalysis. This flexible, sample-based comparison of protein structures can identify subtle structural differences that govern ligand-binding preferences. scispace.com For instance, MD simulations of enzymes in the enolase superfamily, which includes L-rhamnonate dehydratase, have been used to analyze variations in their binding cavities, providing clues to their diverse functions. scispace.com

Furthermore, computational models of metabolic networks are being developed to simulate the flow of metabolites through pathways. nih.govcore.ac.uk By integrating genomic data, these genome-scale metabolic models (GEMs) can predict growth phenotypes and metabolic capabilities under different conditions. nih.gov Such models can be used to analyze L-rhamnonate metabolism at a systems level, predict metabolic flux, and identify potential bottlenecks or regulatory points, guiding metabolic engineering efforts. nih.govcore.ac.uk

Integration of Multi-Omics Data for Systems-Level Understanding of L-Rhamnonate Metabolism

A comprehensive understanding of L-rhamnonate metabolism requires a systems-level approach that integrates data from multiple "omics" disciplines, including genomics, transcriptomics, proteomics, and metabolomics. This integration allows researchers to move beyond the study of individual components to a holistic view of how the metabolic network functions and is regulated. semanticscholar.orge-enm.org

Systems biology combines experimental data with computational analysis to build predictive models of cellular processes. e-enm.org For sugar metabolism, this involves:

Genomics: Comparative genomics helps identify genes and entire metabolic pathways, like those for L-rhamnonate, across different species by searching for orthologs and conserved gene clusters. frontiersin.org

Transcriptomics: By measuring mRNA levels (e.g., using DNA microarrays or RNA-seq), transcriptomics reveals which genes are actively expressed under specific conditions. mdpi.comresearchgate.net For example, studies in Aspergillus niger have shown that the expression of L-rhamnose catabolic genes is highly induced in the presence of L-rhamnose, providing insight into the regulation of the pathway. mdpi.com

Proteomics: This provides a snapshot of the proteins present in a cell, confirming that the genes identified by transcriptomics are translated into functional enzymes.

Metabolomics: This involves the comprehensive analysis of all metabolites within a biological system. It provides a direct readout of the metabolic state and can confirm the presence and concentration of intermediates like L-rhamnonate and its derivatives. whiterose.ac.uk

By integrating these datasets, researchers can build robust models of metabolic networks. mdpi.com For example, a correlation analysis between transcript levels of metabolic genes and the abundance of specific metabolites can help to confirm gene function and understand regulatory relationships. semanticscholar.org This multi-omics approach has been used to study the diversity of sugar metabolism in fungi, revealing how metabolic networks are conserved or diverge between different species. researchgate.netsemanticscholar.org Applying this strategy to L-rhamnonate metabolism will be crucial for identifying pathway regulators, understanding metabolic flux, and uncovering how this pathway integrates with the broader cellular metabolic network. e-enm.orgmdpi.com

Sustainable Biomanufacturing Innovations Involving L-Rhamnonate

The enzymes and pathways related to L-rhamnonate metabolism offer significant potential for developing sustainable biomanufacturing processes. These innovations leverage biological systems to produce valuable chemicals from renewable feedstocks, aligning with the goals of a circular bioeconomy. escholarship.org

One direct application is the bioproduction of L-rhamnonate itself. Research has demonstrated that microorganisms such as Pseudomonas taetrolens can efficiently transform L-rhamnose, a sugar found in plant pectins, into L-rhamnonic acid (the protonated form of L-rhamnonate). This biotransformation represents a green chemistry approach for producing specialty chemicals from abundant biomass. rbciamb.com.br

Furthermore, enzymes from the L-rhamnonate pathway are being explored as powerful biocatalysts for synthetic chemistry. Aldolases, such as L-2-keto-3-deoxyrhamnonate aldolase (YfaU in E. coli), are particularly valuable for their ability to form new carbon-carbon bonds with high stereocontrol. acs.org These enzymes can be used in vitro to catalyze aldol (B89426) addition reactions, which are fundamental in organic synthesis. For example, YfaU has been used in enzymatic cascades, combined with transaminases, to synthesize non-natural amino acids like L-homoserine from simple, inexpensive starting materials. acs.org This biocatalytic approach avoids the harsh conditions and toxic reagents often used in traditional chemical synthesis.

Another innovation lies in harnessing the regulatory elements of the L-rhamnose pathway for metabolic engineering and recombinant protein production. The promoters of genes in this pathway are often tightly regulated, being strongly induced by L-rhamnose and repressed by glucose. mdpi.com Researchers have characterized these rhamnose-inducible promoters in organisms like the yeast Pichia pastoris and demonstrated their utility for controlling the expression of heterologous genes. mdpi.com This allows for the fine-tuned production of therapeutic proteins, enzymes, and other valuable bioproducts using a non-toxic, food-grade inducer.

Q & A

Q. What are the standard methods for synthesizing Sodium L-Rhamnonate in laboratory settings?

this compound is synthesized via enzymatic dehydration using L-Rhamnonate dehydratase (RhamD). A typical protocol involves incubating L-Rhamnonate with RhamD in Tris-HCl buffer (pH 7.9) containing MgCl₂. Post-reduction with sodium borohydride yields 3-deoxy-L-rhamnonate derivatives. Reaction completion is verified via <sup>1</sup>H NMR, and purification challenges often necessitate co-crystallization of mixtures .

Q. What spectroscopic techniques are employed to characterize this compound and its derivatives?

<sup>1</sup>H NMR (500 MHz) is critical for verifying reaction intermediates and stereochemical outcomes. TLC (silica gel, CHCl₃-MeOH-H₂O:30:12:4) is used for preliminary identification, while X-ray crystallography resolves active-site interactions, as shown in studies of E. coli RhamD liganded with 3-deoxy-L-rhamnonate .

Q. How is enzymatic activity of L-Rhamnonate dehydratase assayed in vitro?

Dehydration activity is quantified using semicarbazide to trap α-keto acid products. Kinetic constants (kcat, Km) are measured via spectrophotometry, with L-Rhamnonate showing the highest catalytic efficiency (kcat/Km = 1.4 × 10⁴ M⁻¹s⁻¹) among substrates like L-lyxonate and D-gulonate .

Q. What role does Magnesium play in the catalytic mechanism of L-Rhamnonate dehydratase?

Mg²⁺ is essential for stabilizing the enolate intermediate, coordinated by three carboxylate ligands (Asp 226, Glu 252, Glu 280) in E. coli RhamD. This metal ion facilitates proton abstraction and acid catalysis during dehydration .

Advanced Research Questions

Q. How do structural variations in the enolase superfamily influence functional evolution of enzymes acting on this compound?

Divergent loops in the capping domain of RhamD orthologues (e.g., Burkholderia cenocepacia) enable substrate promiscuity. Structural motifs like the His-Asp dyad (His 329, Asp 302) are conserved for catalysis, while loop flexibility allows adaptation to non-natural substrates .

Q. What experimental approaches identify inducers of gene regulators like RhaR in L-Rhamnonate metabolism?

Gene deletion strains (e.g., ΔlraC in Aspergillus niger) combined with RNA-seq/qPCR reveal inducer candidates. L-KDR (a pathway intermediate) was identified as the RhaR inducer, as deletion of lraC abolished gene activation despite L-Rhamnonate supplementation .